molecular formula C10H12O B1211297 beta-Ethylstyrene oxide CAS No. 69140-50-7

beta-Ethylstyrene oxide

Cat. No.: B1211297
CAS No.: 69140-50-7
M. Wt: 148.2 g/mol
InChI Key: BAFMBHJRYJBYQD-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Ethylstyrene oxide is an organic compound with the molecular formula C10H12O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of an ethyl group and a phenyl group attached to the oxirane ring. The compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Ethylstyrene oxide typically involves the reaction of styrene oxide with ethyl magnesium bromide in the presence of a catalyst. The reaction conditions often include a temperature range of 0-5°C and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the epoxidation of cis-stilbene using peracids such as m-chloroperbenzoic acid. This method ensures high yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: beta-Ethylstyrene oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

beta-Ethylstyrene oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of beta-Ethylstyrene oxide involves the interaction of the oxirane ring with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as proteins and DNA. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are crucial for understanding the compound’s biological and chemical effects .

Comparison with Similar Compounds

Uniqueness: beta-Ethylstyrene oxide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

CAS No.

69140-50-7

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

(2R,3S)-2-ethyl-3-phenyloxirane

InChI

InChI=1S/C10H12O/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-,10+/m1/s1

InChI Key

BAFMBHJRYJBYQD-NXEZZACHSA-N

Isomeric SMILES

CC[C@@H]1[C@H](O1)C2=CC=CC=C2

SMILES

CCC1C(O1)C2=CC=CC=C2

Canonical SMILES

CCC1C(O1)C2=CC=CC=C2

Synonyms

1-phenyl-1,2-epoxybutane
beta-ethylstyrene 7,8-oxide
beta-ethylstyrene oxide
beta-ethylstyrene oxide, (trans)-isomer
trans-8-ethylstyrene 7,8-oxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.